4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
Description
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is a thiourea derivative featuring a tert-butyl-substituted benzamide core linked to a carbamothioyl group attached to a 2-hydroxy-4-methylphenyl ring. Its molecular formula is C₂₀H₂₃N₂O₂S, with a molecular weight of 363.48 g/mol (calculated from and ). The compound is associated with biological activity, particularly in activating the p53 protein, which regulates cellular growth and apoptosis . Its structural uniqueness lies in the combination of a bulky tert-butyl group and a hydroxyl-methyl-substituted aromatic ring, which may influence solubility, hydrogen bonding, and intermolecular interactions.
Properties
IUPAC Name |
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-5-10-15(16(22)11-12)20-18(24)21-17(23)13-6-8-14(9-7-13)19(2,3)4/h5-11,22H,1-4H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZIBYDDWNHAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358285 | |
| Record name | STK172823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6603-79-8 | |
| Record name | STK172823 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2-hydroxy-4-methylphenyl isothiocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Crystallographic Properties
The compound belongs to a broader class of N-aryl carbamothioyl benzamides. Key structural analogs differ in substituents on the phenyl ring and adjacent functional groups:
Key Observations :
- Hydrogen Bonding : The 2-hydroxy group in the target compound facilitates strong intermolecular hydrogen bonds (e.g., O–H···S or O–H···O), unlike chloro or methyl substituents, which rely on weaker C–H···O/S interactions .
- Crystal Packing : Bulky substituents (e.g., tert-butyl) correlate with larger unit cell volumes (e.g., 3680.37 ų in the 2,6-dimethyl analog) compared to simpler derivatives .
Physicochemical Properties
Key Trends :
- Lipophilicity : Chloro and tert-butyl substituents increase logP, enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 366.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.
- Apoptosis Induction : In cancer cells, it might induce apoptosis by interfering with signaling pathways that regulate cell proliferation and survival.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viruses, including those responsible for hepatitis B.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria by targeting essential enzymes. |
| Anticancer | Induces apoptosis in cancer cell lines through signaling pathway interference. |
| Antiviral | Shows promise in reducing viral loads in infected cells. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent . -
Anticancer Properties :
In vitro studies on human breast cancer cell lines revealed that the compound effectively induced apoptosis at concentrations of 10 µM and above. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic events . -
Antiviral Effects :
Research focusing on hepatitis B virus (HBV) showed that derivatives similar to this compound could significantly reduce cytoplasmic HBV DNA levels in infected hepatocytes. This suggests a mechanism involving inhibition of nucleocapsid assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
